molecular formula C9H6ClN3O2 B1624020 1-(2-chloro-4-nitrophenyl)-1H-imidazole CAS No. 862776-43-0

1-(2-chloro-4-nitrophenyl)-1H-imidazole

Cat. No. B1624020
CAS RN: 862776-43-0
M. Wt: 223.61 g/mol
InChI Key: KOTLGSKWTAGNAD-UHFFFAOYSA-N
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Description

“2-Chloro-4-nitrophenol” is a nitrophenol . It’s used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . “2-Chloro-4-nitrophenylhydrazine” is another related compound .


Synthesis Analysis

A study mentioned the use of 2-chloro-4-nitrophenyl glycoside donors in glycosyltransferase-catalyzed reactions . Another study mentioned the synthesis of 2-chloro-4-nitrophenyl beta-maltoheptaoside from beta-cyclodextrin using a convenient chemical method .


Molecular Structure Analysis

The molecular formula of “2-Chloro-4-nitrophenol” is C6H4ClNO3 , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is C6H6ClN3O2 .


Chemical Reactions Analysis

A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol (BT) pathway . The BT pathway of the catabolism of 2-chloro-4-nitrophenol in this strain was characterized at the molecular, biochemical, and genetic levels .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-4-nitrophenol” is 173.55 g/mol , and that of “(2-Chloro-4-nitrophenyl)hydrazine” is 187.58 g/mol .

Mechanism of Action

Target of Action

The primary target of 1-(2-chloro-4-nitrophenyl)-1H-imidazole is a two-component FAD-dependent monooxygenase, HnpAB . This enzyme is involved in the degradation of 2-chloro-4-nitrophenol (2C4NP), a common chlorinated nitrophenol pollutant . The role of HnpAB is to catalyze the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .

Mode of Action

1-(2-chloro-4-nitrophenyl)-1H-imidazole interacts with its target, HnpAB, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . This interaction results in the degradation of 2C4NP, a process that is crucial for the detoxification of this environmental pollutant .

Biochemical Pathways

The compound affects the 1,2,4-benzenetriol (BT) pathway, which is involved in the degradation of 2C4NP . The BT pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The degradation of 2C4NP via the BT pathway involves the ring-cleavage of BT with the formation of maleylacetate .

Pharmacokinetics

The compound’s interaction with hnpab suggests that it may be metabolized by this enzyme

Result of Action

The result of the action of 1-(2-chloro-4-nitrophenyl)-1H-imidazole is the degradation of 2C4NP, a common environmental pollutant . This degradation process is crucial for the detoxification of 2C4NP and helps to reduce its environmental impact .

Action Environment

The action of 1-(2-chloro-4-nitrophenyl)-1H-imidazole is influenced by various environmental factors. For instance, the presence of 2C4NP in the environment can induce the upregulation of the hnp genes, which are involved in the catabolism of 2C4NP Additionally, the efficacy and stability of the compound may be affected by factors such as pH, temperature, and the presence of other substances in the environment

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLGSKWTAGNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415455
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-nitrophenyl)-1H-imidazole

CAS RN

862776-43-0
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.0 g (5.21 mmol) of 3,4-dichloronitrobenzene (Fluka, Buchs, Switzerland), 532 mg (7.81 mmol) imidazole (Aldrich, Buchs, Switzerland) and 1.35 g (10.4 mmol) Hünig's base in 4 ml of DMA are heated in a microwave oven at 180° C. for 1 h 40 min. The reaction mixture is quenched with sat. aqueous NaHCO3 and extracted with EtOAc (2×). The organic layers is washed with sat. aqueous NaHCO3 (3×), with brine, dried over MgSO4, filtered and evaporated. The residue is purified by flash chromatography on silica gel (CH2Cl2-MeOH 1:0 to 93:7) to provide the title compound as an oil. ES-MS: 224 (M+H)+; analytical HPLC: tret=2.11 minutes (Grad 1).
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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